

An In-depth Technical Guide to 3-Cyclopentylpropan-1-amine

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Compound of Interest

Compound Name: 3-Cyclopentylpropan-1-amine

Cat. No.: B1603972

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Abstract: This technical guide provides a comprehensive overview of **3-Cyclopentylpropan-1-amine**, a key chemical intermediate in various synthetic applications. The document details its chemical and physical properties, outlines a robust synthesis protocol, discusses its applications, particularly in the field of drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound for their work.

Introduction and Core Identification

3-Cyclopentylpropan-1-amine is a primary amine featuring a cyclopentyl group attached to a propyl chain. This structure makes it a valuable building block in organic synthesis, particularly for introducing a lipophilic cyclopentylpropyl moiety into a target molecule. Its unique combination of a cyclic alkyl group and a reactive primary amine function allows for its use in the synthesis of a wide range of more complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 6053-58-3[\[1\]](#)[\[2\]](#)

This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification in databases, regulatory submissions, and commercial catalogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Cyclopentylpropan-1-amine** is critical for its effective use in experimental design, particularly for predicting its behavior in reaction mixtures and purification processes.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ N	[1] [2]
Molecular Weight	127.23 g/mol	[2]
Boiling Point	168.3 ± 8.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm ³	[1]
Flash Point	50.1 ± 13.3 °C	[1]
LogP	2.42	[1]
Refractive Index	1.466	[1]
Appearance	Colorless to light yellow liquid (typical)	

Synthesis of 3-Cyclopentylpropan-1-amine

The synthesis of **3-Cyclopentylpropan-1-amine** can be achieved through various synthetic routes. A common and reliable method involves the reduction of the corresponding nitrile or amide, or via reductive amination of a ketone. Below is a detailed protocol for a two-step synthesis starting from 3-cyclopentylpropionic acid, which is a commercially available starting material.

Synthesis Pathway Overview

The chosen pathway involves the conversion of 3-cyclopentylpropionic acid to 3-cyclopentylpropan-1-ol, followed by a subsequent conversion of the alcohol to the desired amine. This multi-step process is often favored for its high yields and the relative ease of purification of the intermediates.



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Caption: Synthesis pathway from 3-cyclopentylpropionic acid to **3-Cyclopentylpropan-1-amine**.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 3-Cyclopentyl-1-propanol[3]

This step focuses on the reduction of the carboxylic acid to the primary alcohol.

- Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., Nitrogen or Argon).
- Reagent Charging: The flask is charged with sodium borohydride and anhydrous tetrahydrofuran (THF). The mixture is cooled in an ice bath.
- Borane Formation: Boron trifluoride diethyl etherate is added dropwise to the stirred suspension while maintaining a low temperature. This is followed by the addition of dimethyl sulfide.
- Addition of Starting Material: 3-Cyclopentylpropionic acid is then added dropwise to the reaction mixture.
- Reaction and Quenching: The reaction is allowed to proceed until completion (monitored by TLC or GC). The reaction is then carefully quenched by the slow addition of water or a dilute acid.
- Work-up and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude alcohol is then purified by distillation under reduced pressure.

Step 2: Conversion of 3-Cyclopentyl-1-propanol to **3-Cyclopentylpropan-1-amine**

This conversion can be achieved through several methods. One common approach is a two-step process involving conversion to an alkyl halide followed by reaction with an amine source.

- Conversion to Alkyl Halide: The alcohol is converted to the corresponding bromide or chloride using a suitable halogenating agent (e.g., PBr_3 or $SOCl_2$).
- Amination: The resulting 3-cyclopentylpropyl halide is then reacted with an excess of ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction) to yield the primary amine.
- Purification: The final product, **3-Cyclopentylpropan-1-amine**, is purified by distillation.

Applications in Research and Drug Discovery

The structural motif of **3-Cyclopentylpropan-1-amine** is of significant interest in medicinal chemistry and drug discovery. The cyclopentyl group can enhance lipophilicity, which can improve a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. The primary amine serves as a versatile handle for further chemical modifications, allowing for the construction of a diverse library of compounds for screening.

The amine group allows for the formation of amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in many biologically active molecules. This makes **3-Cyclopentylpropan-1-amine** a valuable starting material for the synthesis of novel therapeutic agents.

While specific drugs containing this exact fragment may not be widely publicized, the general strategy of incorporating such cycloalkyl-alkylamine moieties is a common practice in the design of new chemical entities.

Safety and Handling

3-Cyclopentylpropan-1-amine is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation.[\[1\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)

- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)

Precautionary Measures:

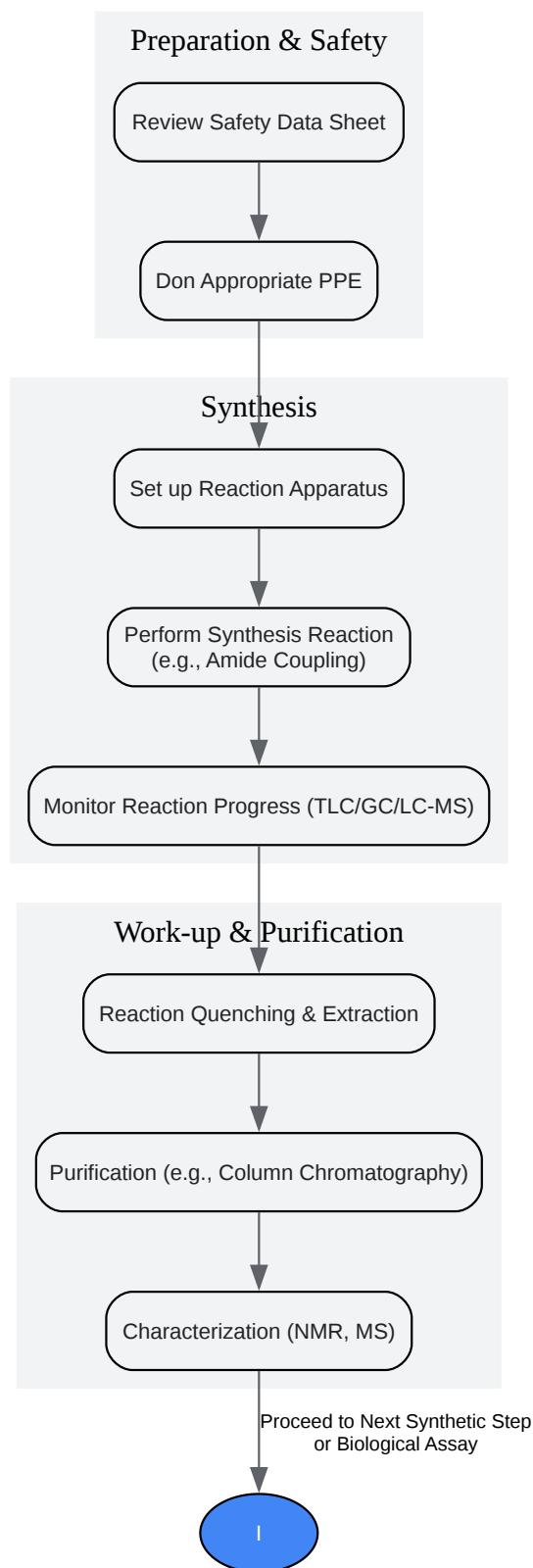
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[\[4\]](#) Avoid breathing vapors or mist.[\[4\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[5\]](#)
- First Aid:
 - If Swallowed: Rinse mouth with water and consult a physician.[\[1\]](#) Do not induce vomiting.[\[4\]](#)
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[\[1\]](#)
 - In Case of Skin Contact: Wash off with soap and plenty of water.
 - If Inhaled: Move the person into fresh air.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to dispose of this substance through a licensed professional waste disposal service.

Logical Workflow for Experimental Use

The following diagram illustrates a typical workflow for a researcher utilizing **3-Cyclopentylpropan-1-amine** in a synthetic chemistry project.

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Caption: A generalized workflow for the laboratory use of **3-Cyclopentylpropan-1-amine**.

Conclusion

3-Cyclopentylpropan-1-amine, identified by CAS number 6053-58-3, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for chemists. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in a research and development setting.

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References

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